1-(2-Phenyl-2-adamantyl)pyrrolidine

Description

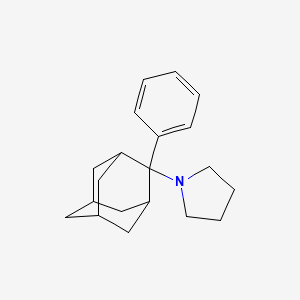

Structure

3D Structure

Properties

CAS No. |

150747-25-4 |

|---|---|

Molecular Formula |

C20H27N |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1-(2-phenyl-2-adamantyl)pyrrolidine |

InChI |

InChI=1S/C20H27N/c1-2-6-17(7-3-1)20(21-8-4-5-9-21)18-11-15-10-16(13-18)14-19(20)12-15/h1-3,6-7,15-16,18-19H,4-5,8-14H2 |

InChI Key |

FUXOBNXJWMEGFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(2-Phenyl-2-adamantyl)pyrrolidine

While a dedicated synthetic route for this compound is not extensively documented, its synthesis can be extrapolated from established methods for preparing 2-substituted adamantane (B196018) derivatives and N-alkylation of pyrrolidine (B122466). A plausible approach involves the preparation of a 2-phenyl-2-adamantyl electrophile followed by its reaction with pyrrolidine.

The primary synthesis would likely commence with the functionalization of adamantane. One common strategy to introduce a substituent at the C2 position of adamantane involves the rearrangement of protoadamantane (B92536) precursors or the direct functionalization of adamantane itself.

A potential pathway could involve the generation of 2-phenyl-2-adamantanol. This can be achieved through the reaction of 2-adamantanone (B1666556) with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium. The resulting tertiary alcohol can then be converted to a suitable leaving group, such as a halide (e.g., 2-bromo-2-phenyladamantane) or a tosylate.

The final step would be the nucleophilic substitution of this intermediate with pyrrolidine. This reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the acid generated during the reaction.

Table 1: Potential Reagents and Conditions for the Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Conditions |

| 1 | 2-Adamantanone, Phenylmagnesium bromide | Diethyl ether or THF | Anhydrous | Room temperature |

| 2 | 2-Phenyl-2-adamantanol | Thionyl chloride or HBr | - | Varies |

| 3 | 2-Bromo-2-phenyladamantane, Pyrrolidine | Potassium carbonate | Acetonitrile or DMF | Reflux |

It is important to note that the synthesis of 1,2-disubstituted adamantanes can be challenging, and alternative strategies involving the construction of the adamantane framework from substituted monocyclic precursors have been explored. mdpi.com

The synthesis of this compound from 2-adamantanone introduces a chiral center at the C2 position of the adamantane core. Unless a stereoselective synthesis is employed, the product will be a racemic mixture of two enantiomers.

Achiral synthesis from 2-adamantanone will result in a racemic mixture of (R)- and (S)-1-(2-phenyl-2-adamantyl)pyrrolidine. The separation of these enantiomers would require chiral chromatography or resolution using a chiral resolving agent.

Stereoselective synthesis could potentially be achieved by using a chiral catalyst during the addition of the phenyl group to 2-adamantanone or by employing a chiral auxiliary. However, literature specifically detailing the stereoselective synthesis of this particular compound is scarce. Research on related adamantane derivatives has shown that stereoselectivity can be influenced by the choice of reagents and reaction conditions. rsc.org

Approaches for Analogous Adamantane-Pyrrolidine Derivatives

The synthesis of analogs of this compound offers a broad field for chemical exploration, with various strategies available for constructing and modifying the adamantane-pyrrolidine scaffold.

An alternative to pre-forming the adamantane core is to construct it from simpler cyclic precursors that already contain a pyrrolidine moiety or a precursor to it. One such approach involves the use of enamine chemistry. mdpi.comrsc.org For instance, an enamine derived from a substituted cyclohexanone (B45756) and pyrrolidine can undergo a Michael addition with an appropriate acceptor, followed by an intramolecular cyclization to form the adamantane skeleton. mdpi.com This method allows for the incorporation of the pyrrolidine ring early in the synthetic sequence.

Another strategy involves the condensation of a keto-olefin with an N-substituted hydroxylamine (B1172632) to form a nitrone, which then undergoes a 1,3-dipolar cycloaddition to yield an annulated adamantane product. mdpi.com Subsequent transformations can lead to the desired pyrrolidine-containing derivative.

Annulated systems, where the pyrrolidine ring is fused to the adamantane framework, represent another class of analogs. The synthesis of spiro[pyrrolidine-2,2'-adamantanes] has been reported and these compounds have shown biological activity. nih.gov These are typically synthesized from adamantanone, which reacts with a suitable amine and an azomethine ylide precursor in a 1,3-dipolar cycloaddition reaction.

The synthesis of 1,2-annulated adamantane arenes has also been demonstrated through a protoadamantane-adamantane rearrangement strategy. mdpi.com This approach could potentially be adapted to create fused adamantane-pyrrolidine systems.

The stereoselective synthesis of pyrrolidine derivatives is a well-established field, often utilizing chiral starting materials such as proline or employing asymmetric catalysis. mdpi.comnih.govresearchgate.net These methods can be applied to the synthesis of adamantane-containing pyrrolidines.

For example, asymmetric Michael additions of diethyl malonate to adamantyl-substituted nitroolefins, catalyzed by a chiral Ni(II) complex, have been shown to produce enantiomerically enriched products that can be converted to substituted pyrrolidin-2-ones. rscf.ru The diastereoselective reduction of dihydropyrroles is another key step to afford cis- or trans-disubstituted pyrrolidines, which can then be coupled with an adamantane moiety. whiterose.ac.uk

Table 2: Summary of Synthetic Approaches for Adamantane-Pyrrolidine Analogs

| Approach | Description | Key Intermediates | References |

| Framework Construction | Building the adamantane core from pyrrolidine-containing precursors. | Enamines, Nitrones | mdpi.comrsc.org |

| Annulation | Fusing the pyrrolidine ring to the adamantane skeleton. | Azomethine ylides | nih.gov |

| Stereoselective Synthesis | Enantioselective or diastereoselective introduction of chiral centers. | Chiral catalysts, Proline derivatives | mdpi.comrscf.ruwhiterose.ac.uk |

Derivative Synthesis and Chemical Modifications for Structure-Activity Exploration

The exploration of the chemical space around this compound is driven by the goal of optimizing its pharmacological profile. This involves systematic modifications to the adamantane core, the phenyl ring, and the pyrrolidine ring to understand their respective contributions to biological activity.

A plausible and efficient method for the synthesis of the parent compound, this compound, is the reductive amination of 2-phenyl-2-adamantanone with pyrrolidine. This reaction typically proceeds in the presence of a reducing agent. Studies on the reductive amination of the less sterically hindered 2-adamantanone with pyrrolidine have shown high yields, suggesting this is a viable route. rsc.org For instance, using iron pentacarbonyl as a reducing agent has proven effective for the reductive amination of 2-adamantanone, even on a gram scale, without the need for chromatographic purification. rsc.org

Modifications of the Adamantane Moiety:

The rigid adamantane cage can be functionalized at various positions to modulate the compound's properties. For instance, the introduction of alkyl groups at the 2-position of the adamantane in 2-aminoadamantane (B82074) derivatives has been shown to influence antiviral activity against influenza A strains. nih.gov The addition of even a single methylene (B1212753) group to a methyl adduct at the 2-position can restore activity against resistant viral strains. nih.gov

Modifications of the Phenyl Ring:

Modifications of the Pyrrolidine Ring:

The pyrrolidine ring offers several opportunities for modification. N-alkylation or substitution on the pyrrolidine ring can influence the compound's basicity and interaction with biological targets. In a series of N-[1-(2-phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides, substitution on the phenyl ring of the phenylethyl group attached to the pyrrolidine nitrogen was investigated. nih.gov A fluorine substituent at the 4-position of the phenyl ring resulted in a compound with high affinity and selectivity for 5-HT2 receptors. nih.gov

The following tables summarize the structure-activity relationships of related adamantane derivatives, providing insights into the potential impact of similar modifications on this compound.

Table 1: Structure-Activity Relationship of 2-Alkyl-2-aminoadamantane Derivatives against Influenza A nih.gov

| Compound | R Group | Activity against M2 S31N Viruses |

| 2-Methyl-2-aminoadamantane | CH₃ | Inactive |

| 2-Ethyl-2-aminoadamantane | CH₂CH₃ | Active |

| 2-Propyl-2-aminoadamantane | (CH₂)₂CH₃ | Active |

| 2-Butyl-2-aminoadamantane | (CH₂)₃CH₃ | Active |

Table 2: Structure-Activity Relationship of N-Substituted (1-Adamantyl)carboxamides as 5-HT2 Receptor Antagonists nih.gov

| Compound | N-substituent on Pyrrolidine | Phenyl Ring Substitution (on phenylethyl group) | 5-HT2 Receptor Affinity (Ki, nM) |

| Analog 1 | 2-Phenylethyl | H | 1.5 |

| Analog 2 | 2-(4-Fluorophenyl)ethyl | 4-F | 0.38 |

| Analog 3 | 2-(4-Chlorophenyl)ethyl | 4-Cl | 0.62 |

| Analog 4 | 2-(4-Methoxyphenyl)ethyl | 4-OCH₃ | 2.1 |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of Molecular Conformation (e.g., Dynamic NMR Spectroscopy)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to probe the conformational dynamics of molecules that exist as an equilibrium of two or more interconverting forms. For adamantyl-containing compounds, DNMR can reveal energy barriers associated with processes like ring inversion and rotation around single bonds.

While specific DNMR studies on 1-(2-phenyl-2-adamantyl)pyrrolidine are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related analogs, such as 2-(1-adamantyl)-1-methylpiperidine and 2-(2-adamantyl)-1-methylpiperidine. acs.org These studies utilize variable-temperature NMR to investigate the conformational equilibria.

In the case of 2-(2-adamantyl)-1-methylpiperidine, the 1H NMR spectrum shows significant broadening of signals upon cooling, with decoalescence occurring at approximately 213 K. acs.org At 183 K, the spectra reveal the presence of a major and a minor isomer, with a population ratio of 96.0:4.0. acs.org This corresponds to a free energy difference (ΔG°) of 1.15 kcal/mol between the two conformations. The energy barrier for the interconversion from the major to the minor conformer was calculated to be 10.9 kcal/mol at the coalescence temperature of 213 K. acs.org

Another dynamic process observable by NMR is the rotation of the adamantyl group itself. For 2-(1-adamantyl)-1-methylpiperidine, the rotation of the adamantyl group leads to three identical conformers due to its C3v symmetry. acs.org However, when this rotation is slow on the NMR timescale at low temperatures, the otherwise equivalent carbons of the adamantyl cage can become distinct. At a coalescence temperature of 183 K for the 2', 8', and 9' carbons of the adamantyl group, the rotational barrier was calculated to be 7.6 kcal/mol. acs.org

These findings on piperidine (B6355638) analogs suggest that this compound would also exhibit distinct dynamic processes, including pyrrolidine (B122466) ring puckering and restricted rotation around the C-N bond and the C-C bond connecting the adamantyl and pyrrolidine moieties. The pyrrolidine ring itself is known to undergo pseudorotation between various envelope and twist conformations. organicchemistrydata.org The presence of the bulky 2-phenyl-2-adamantyl substituent would be expected to create a complex conformational landscape with significant energy barriers to interconversion, which could be quantified using similar DNMR techniques.

Theoretical and Computational Conformational Studies

To complement experimental data, theoretical and computational methods provide a powerful lens to explore the conformational landscapes of complex molecules like this compound in great detail.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods offer a computationally efficient way to calculate the potential energy of different conformers and have been successfully applied to adamantyl-substituted heterocycles. acs.org Force fields like MM3 are commonly used to model these systems. acs.org

For 2-(1-adamantyl)-1-methylpiperidine, MM calculations predicted three populated conformational minima. acs.org The most stable conformation features an equatorial adamantyl group and an axial N-methyl group. acs.org Similarly, for 2-(2-adamantyl)-1-methylpiperidine, calculations indicated that two chair conformations of the piperidine ring are predominantly populated. acs.org The most stable conformer has the 2-adamantyl group in an equatorial position and the N-methyl group in an axial position. acs.org A second, less stable conformer with both substituents in axial positions was also predicted. acs.org

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these molecules over time. MD simulations performed on isomeric adamantane (B196018) phenylalkylamines have confirmed the conformational rigidity of some structures, where significant spatial interactions between the adamantane nucleus and other parts of the molecule were limited. nih.gov In contrast, other isomers displayed greater flexibility, as evidenced by Nuclear Overhauser Effect (NOE) spatial interactions between the alkyl chain, aromatic rings, and the adamantyl group. nih.gov Such simulations for this compound could reveal the preferred orientations of the phenyl and pyrrolidine groups relative to the adamantyl cage and the pathways of conformational transitions.

Calculated Relative Energies and Populations of Conformers for Adamantyl-Piperidine Analogs

| Compound | Conformer | MM3 Relative Energy (kcal/mol) | MM+ Relative Energy (kcal/mol) | Calculated Population (%) at 298 K (MM3) | Calculated Population (%) at 298 K (MM+) |

|---|---|---|---|---|---|

| 2-(1-Adamantyl)-1-methylpiperidine | A (eq-Ad, ax-Me) | 0.00 | 0.00 | 85.7 | 80.1 |

| B (eq-Ad, eq-Me) | 1.29 | 1.13 | 9.3 | 13.7 | |

| D (ax-Ad, ax-Me) | 1.92 | 1.83 | 3.2 | 3.9 | |

| 2-(2-Adamantyl)-1-methylpiperidine | A (eq-Ad, ax-Me) | 0.00 | 0.00 | 73.0 | 76.0 |

| D (ax-Ad, ax-Me) | 0.62 | 0.69 | 27.0 | 24.0 |

Data adapted from The Journal of Organic Chemistry, 2002, 67 (22), pp 7799–7805. acs.org Conformations with calculated populations of less than 1% are ignored.

Quantum Mechanical Approaches to Conformational Landscapes

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules, albeit at a higher computational cost. acs.orgresearchgate.net These methods are invaluable for refining the geometries and relative energies of conformers obtained from molecular mechanics.

While specific QM studies on this compound are not readily found, the general approach would involve geometry optimization of various possible conformers followed by the calculation of their relative energies. This would allow for the construction of a detailed potential energy surface, identifying the global minimum energy conformation and the energy barriers between different conformers.

For instance, in studies of other complex heterocyclic systems, DFT calculations have been instrumental in elucidating reaction mechanisms and predicting stereochemical outcomes, which are heavily influenced by the conformational preferences of the ground and transition states. acs.org Applying such methods to this compound would provide a definitive picture of its conformational landscape, complementing the insights gained from spectroscopic and molecular mechanics studies.

Computational Chemistry and Molecular Modeling Applications

Ligand-Target Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 1-(2-Phenyl-2-adamantyl)pyrrolidine, within the active site of a target protein.

The adamantane (B196018) scaffold is frequently chosen for ligand design due to its rigid and sterically hindered nature, which can help in understanding binding orientation by minimizing the number of possible conformations within a binding site. nih.gov This rigidity can also reduce off-target interactions. nih.gov Docking studies on adamantane derivatives have been performed against a variety of biological targets. For instance, novel adamantane-based compounds have been docked into the active site of the sigma-2 receptor, a protein implicated in cancer, to determine their binding modes and interaction mechanisms. nih.gov Similarly, adamantane derivatives have been evaluated through docking simulations for their inhibitory potential against enzymes like epidermal growth factor receptor (EGFR) and cyclooxygenase (COX). researchgate.netacs.org

For this compound, docking simulations would involve preparing the 3D structure of the compound and docking it into the binding pocket of a chosen target. The simulation would predict key interactions, such as hydrophobic interactions between the adamantane and phenyl groups with nonpolar residues in the active site, and potential hydrogen bonding involving the pyrrolidine (B122466) nitrogen. The output is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. Molecular dynamics simulations can further be used to assess the stability of the predicted binding pose over time. nih.gov

| Analogous Compound Series | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Adamantane-based derivatives | Sigma-2 Receptor | Docking and molecular dynamics simulations determined binding modes and interaction stability. | nih.gov |

| Adamantane-1,3,4-thiadiazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Revealed strong inhibitory activity through specific binding interactions. | researchgate.net |

| 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | COX-1 / COX-2 | Predicted binding affinities of -6.4 and -6.5 kcal/mol for COX-1 and COX-2, respectively. | acs.org |

| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | Docking scores were comparable to the native ligand, guiding the design of potentially improved inhibitors. mdpi.com | mdpi.com |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful strategy used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, and hydrogen bond donors.

For a molecule like this compound, a pharmacophore model would likely include:

A hydrophobic feature representing the bulky and lipophilic adamantane cage.

An aromatic ring feature for the phenyl group.

A hydrogen bond acceptor/ionizable positive feature corresponding to the pyrrolidine nitrogen.

This model is constructed based on a set of active molecules and provides a 3D query that can be used for virtual screening of large compound databases. This process allows for the rapid identification of new chemical entities that match the pharmacophore and are therefore likely to be active at the same biological target. Studies on pyrrolidine derivatives have successfully used pharmacophore modeling to identify critical structural elements for biological efficacy, for instance, in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. juniperpublishers.comscitechjournals.comjuniperpublishers.com The insights gained from such models are paramount for designing new compounds with enhanced potency and selectivity. juniperpublishers.combohrium.com

| Pharmacophoric Feature | Potential Role in this compound | General Importance |

|---|---|---|

| Hydrophobic Group | Adamantane moiety | Crucial for binding to nonpolar pockets in target proteins. |

| Aromatic Ring | Phenyl group | Participates in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | Pyrrolidine nitrogen | Forms key hydrogen bonds with amino acid residues in the target. |

| Positive Ionizable | Protonated pyrrolidine nitrogen | Can form ionic interactions or salt bridges with acidic residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, researchers can predict the activity of newly designed compounds before they are synthesized.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activities would be required. For each compound, a set of molecular descriptors (numerical values that encode different aspects of the molecule's structure) is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) descriptors. nih.gov Multiple linear regression or other machine learning algorithms are then used to build an equation that correlates these descriptors with activity.

Robust QSAR models, validated by statistical methods (e.g., high correlation coefficient r² and cross-validated coefficient q²), are valuable for explaining how different substituents affect activity and for guiding the design of more potent compounds. nih.govnih.gov For example, QSAR studies on pyrrolidin-2-one derivatives have successfully created models that explain over 90% of the variance in antiarrhythmic activity, identifying key descriptors that govern this biological effect. nih.gov

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution and polarity of the molecule. |

| Steric / Size-based | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing its fit in a binding site. researchgate.net |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and connectivity. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, affecting membrane permeability. researchgate.net |

In Silico ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of late-stage drug failure. nih.gov In silico tools can rapidly predict these properties, helping to prioritize compounds for further development. nih.gov

For this compound, various ADME parameters can be calculated using web-based tools like SwissADME and ProTox-II. mdpi.commdpi.com The presence of the adamantane group is known to increase lipophilicity, which can enhance membrane permeability. researchgate.net Key predicted properties include:

Lipophilicity (logP): Predicts how the compound partitions between lipid and aqueous environments.

Water Solubility: Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes. mdpi.com

Studies on adamantane-linked derivatives have used these tools to evaluate their drug-likeness and ADME profiles, showing favorable absorption and distribution for many candidates. mdpi.commdpi.com

| ADME Property | Predicted Aspect | Importance in Drug Development |

|---|---|---|

| Lipophilicity (e.g., LogP) | Membrane permeability and solubility | Influences absorption, distribution, and toxicity. mdpi.com |

| Water Solubility | Dissolution in the GI tract | Crucial for oral absorption and formulation. |

| Caco-2 Permeability | Intestinal absorption | High permeability suggests good absorption after oral administration. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | CNS exposure | Essential for CNS-acting drugs; undesirable for peripherally acting drugs. |

| CYP Enzyme Inhibition | Drug metabolism pathways | Predicts potential for adverse drug-drug interactions. mdpi.com |

Cheminformatics Analysis of Structural Subsets

The adamantane moiety is a key feature. Its bulky, rigid, and highly lipophilic nature is a common inclusion in medicinal chemistry to enhance binding to hydrophobic targets and improve membrane permeability. Cheminformatics studies have highlighted the choice of an adamantane scaffold to increase molecular rigidity, which can improve binding orientation and minimize off-target effects. nih.gov

The pyrrolidine ring is another fundamental component. Its conformation (whether it adopts an envelope or twisted shape) can be predicted using computational chemistry and has a significant impact on how the molecule presents its substituents to a biological target. researchgate.netacs.org The nitrogen atom's basicity and ability to act as a hydrogen bond acceptor are also critical features.

| Structural Subset | Key Property | Contribution to Molecular Profile |

|---|---|---|

| Adamantane Cage | Rigidity, Lipophilicity | Enhances binding to hydrophobic pockets, increases membrane permeability. |

| Pyrrolidine Ring | Conformation, Basicity | Determines the spatial orientation of substituents and potential for hydrogen bonding. researchgate.net |

| Phenyl Group | Aromaticity, Steric Bulk | Participates in aromatic interactions and influences overall shape and electronics. |

| C-C bond (Pyrrolidine-Adamantyl) | Rotational Conformation | Affects the overall 3D structure and presentation of pharmacophoric features. researchgate.net |

Receptor and Enzyme Interaction Profiling

Investigation of Neurotransmitter Receptor Affinities

Currently, no studies have been published that characterize the binding affinities of 1-(2-Phenyl-2-adamantyl)pyrrolidine at neurotransmitter receptors.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2)

There is no available data on the interaction, affinity (Kᵢ), or functional activity (e.g., agonist, antagonist) of this compound at any serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT2.

N-methyl-D-aspartate (NMDA) Receptor Modulation

The modulatory effects of this compound on the N-methyl-D-aspartate (NMDA) receptor have not been investigated. There is no information regarding its potential as a channel blocker, or as a positive or negative allosteric modulator.

Sigma Receptor Binding Characteristics (σ₁, σ₂)

Scientific literature lacks any data concerning the binding characteristics of this compound at either the sigma-1 (σ₁) or sigma-2 (σ₂) receptor subtypes.

Other Central Nervous System Receptor Interactions (e.g., Cannabinoid Receptors, P2X7)

No research has been conducted to determine the affinity or functional effects of this compound at other central nervous system targets, such as cannabinoid receptors (CB₁) or the P2X purinoceptor 7 (P2X7).

Enzyme Inhibition Studies

There is a lack of published studies on the inhibitory potential of this compound against any enzyme targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The inhibitory activity (IC₅₀) of this compound against the dipeptidyl peptidase-4 (DPP-4) enzyme has not been reported in the scientific literature.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer agents. Molecules that inhibit DHFR function are known as antifolates. While various compounds containing adamantane (B196018) structures have been investigated for their antifolate activity, specific inhibitory data for this compound against DHFR is not extensively documented in publicly available research. The lipophilic nature of the adamantyl group is a feature often explored in the design of DHFR inhibitors to enhance cell permeability and target engagement. Further enzymatic assays would be necessary to quantify the specific inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound against DHFR from various species to determine its potential and selectivity.

Matrix Metalloproteinase (MMP) Inhibition

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Glycosidase enzymes, such as α-amylase and α-glucosidase, are involved in the breakdown of carbohydrates. Inhibitors of these enzymes are a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.govnih.gov The pyrrolidine (B122466) core is a key feature in a class of glycosidase inhibitors known as iminosugars. The potential for various pyrrolidine derivatives to inhibit α-amylase and α-glucosidase has been an active area of research. nih.gov For instance, certain synthesized pyrrolidine derivatives have demonstrated noteworthy inhibitory activity against both α-amylase and α-glucosidase. nih.gov However, there is a lack of specific published data on the inhibitory effects of this compound against these glycosidase enzymes. To ascertain its potential in this area, in-vitro enzymatic assays measuring the IC₅₀ values against α-amylase and α-glucosidase would be required.

Leukotriene A4 Hydrolase (LTA4 Hydrolase) Inhibition

Leukotriene A4 hydrolase is a bifunctional zinc enzyme that plays a critical role in the biosynthesis of the pro-inflammatory mediator leukotriene B4. Inhibition of LTA4 hydrolase is a therapeutic target for inflammatory diseases. While there has been research into inhibitors of LTA4H, specific studies investigating the inhibitory activity of this compound against this enzyme are not found in the current scientific literature. nih.govnih.gov Determining the ability of this compound to interact with and inhibit LTA4 hydrolase would necessitate dedicated enzymatic studies.

Preclinical Biological Activity and Mechanistic Pharmacology

In Vitro Cellular Investigations

Antiproliferative Effects in Tumor Cell Lines

Derivatives of 1-(2-aryl-2-adamantyl)piperazine, which share a structural similarity with 1-(2-Phenyl-2-adamantyl)pyrrolidine, have demonstrated notable antiproliferative activity against various cancer cell lines. researchgate.net For instance, one such derivative reduced the viability of cervical, breast, pancreatic, and lung cancer cells in a dose-dependent manner. researchgate.net Specifically, the parent piperazine (B1678402) compound, 1-(2-phenyl-2-adamantyl)piperazine, showed reasonable activity against HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer) tumor cell lines, with IC50 values of 9.2 µM and 8.4 µM, respectively. researchgate.net Further modification of this structure, such as C4-fluorination of the benzene (B151609) ring and piperidine (B6355638) acetylation, resulted in a compound with enhanced activity in the same cell lines, exhibiting IC50 values of 8.4 µM and 6.8 µM, respectively. researchgate.net

The introduction of an adamantyl group into various molecular structures is often associated with enhanced biological activity. researchgate.net Adamantane (B196018) derivatives have been explored for their potential in cancer treatment, with some exhibiting significant antiproliferative properties. researchgate.netresearchgate.net The adamantane nucleus is a core component in several synthetic drugs. researchgate.net Research into adamantane phenylalkylamines has shown that these compounds can exhibit σR binding affinity combined with antiproliferative and anticancer activity. researchgate.net

It has also been observed that 1-(2-aryl-2-adamantyl)piperazine derivatives can act as Histone deacetylase (HDAC) inhibitors, a mechanism relevant to cancer therapy. researchgate.net

Table 1: Antiproliferative Activity of 1-(2-Aryl-2-adamantyl)piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-phenyl-2-adamantyl)piperazine | HeLa | 9.2 |

| MDA-MB-231 | 8.4 | |

| C4-fluorinated, piperidine acetylated derivative | HeLa | 8.4 |

| MDA-MB-231 | 6.8 |

Effects on Non-Malignant Cell Proliferation

A significant finding in the study of 1-(2-aryl-2-adamantyl)piperazine derivatives is their low cytotoxicity towards normal human cells. researchgate.net Specifically, compounds that were active against cancer cell lines exhibited significantly low toxicity in Human Umbilical Vein Endothelial Cells (HUVEC) and Normal Human Dermal Fibroblasts (NHDF). researchgate.net This suggests a degree of selectivity for cancer cells over non-malignant cells, a desirable characteristic for potential therapeutic agents. researchgate.net

Modulators of Cell Cycle Progression and Apoptosis

Adamantane derivatives have been investigated for their role in modulating cell cycle and inducing apoptosis. For example, the adamantyl-retinoid, 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437), is a known potent inducer of apoptosis. mdpi.comscispace.com While the direct effect of this compound on cell cycle and apoptosis is not explicitly detailed in the provided context, the broader class of adamantane derivatives demonstrates the potential for these compounds to influence these cellular processes. mdpi.comscispace.com The mechanism of adamantyl retinoids is thought to involve the formation of repressor protein complexes that lead to changes in protein expression, ultimately causing cell cycle arrest and/or apoptosis. scispace.com

In Vitro Anti-Platelet Aggregation Effects

The direct in vitro anti-platelet aggregation effects of this compound have not been specifically documented in the provided search results. However, the broader classes of pyrrolidine (B122466) and adamantane derivatives have been studied for their impact on platelet function. For instance, various non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac, which are phenyl-containing compounds, are known to inhibit platelet aggregation induced by agonists such as ADP, collagen, and arachidonic acid (AA). mdpi.com Some flavonoids have also been shown to inhibit platelet aggregation, with their mechanism potentially involving the inhibition of cyclooxygenase (COX). mdpi.com Furthermore, studies on R-/S-2-(2-Hydroxypropanamido) benzoic acid have demonstrated significant inhibition of platelet aggregation induced by ADP, collagen, and AA. plos.org These examples from related chemical spaces suggest that the core structures within this compound could potentially interact with pathways involved in platelet aggregation.

Antifungal and Antibacterial Activity

Several adamantane derivatives have been recognized as potent bactericidal and fungicidal agents. mdpi.com The incorporation of an adamantyl moiety can increase the lipophilicity of a molecule, which may enhance its biological availability and activity. mdpi.comnih.gov

Specifically, N-(1-adamantyl)carbothioamide derivatives, which can be synthesized from 1-adamantylamine, have been tested for their in vitro antimicrobial activity. mdpi.com Pyrrolidine derivatives of these carbothioamides were found to be highly active against Gram-positive bacteria, moderately active against Escherichia coli, and weakly active against Pseudomonas aeruginosa. mdpi.com

Furthermore, various 1,2,4-triazole (B32235) derivatives containing an adamantyl group have shown potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. nih.gov For example, certain N-Mannich bases derived from 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione displayed potent antibacterial effects. nih.gov Additionally, some S-substituted and N-substituted derivatives of 5-(1-adamantyl)-1,2,4-triazole-3-thiols also exhibited significant antibacterial properties. nih.gov

Table 2: Antimicrobial Activity of Adamantane Derivatives

| Derivative Class | Activity | Target Organisms |

|---|---|---|

| N-(1-adamantyl)carbothioamides (Pyrrolidine derivative) | High | Gram-positive bacteria |

| Moderate | Escherichia coli | |

| Weak | Pseudomonas aeruginosa | |

| 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives | Potent | Gram-positive and Gram-negative bacteria, Candida albicans |

In Vivo Pharmacological Studies in Animal Models

While in vitro studies provide valuable cellular data, in vivo studies in animal models are crucial for understanding the broader pharmacological effects of a compound. A study on a phenyl-pyrrolidine derivative, C31, investigated its effects in mouse models of myocardial ischemia-reperfusion. nih.gov This compound was specifically designed as a cyclophilin D inhibitor to target the mitochondrial permeability transition pore (mPTP), an opening of which is a key event in cell death during myocardial ischemia-reperfusion. nih.gov The study demonstrated that C31 potently inhibits cardiac mPTP opening in vitro and ex vivo. nih.gov However, the lack of effect after systemic administration highlighted challenges in targeting myocardial mitochondria in vivo. nih.gov

Another area where adamantane derivatives have been studied in vivo is cancer. A spirooxindole-benzopyran derivative showed inhibition of transplanted lung cancer in C57BL/6 mice, with evidence of apoptosis induction. nih.gov This antitumor activity was attributed to the inhibition of MDM2, Akt, and 5-Lox proteins. nih.gov

Assessment of Anesthetic Properties in Rodent Models

There is currently no publicly available scientific literature detailing the assessment of anesthetic properties for this compound in rodent models. Research into the anesthetic potential of adamantane-pyrrolidine conjugates is an area that remains to be fully explored.

Antiviral Activity (e.g., against Influenza A Virus)

While direct studies on the antiviral activity of this compound are not available, extensive research has been conducted on structurally similar adamantane derivatives, particularly against the influenza A virus. The adamantane moiety is a well-known pharmacophore in antiviral drugs, with amantadine (B194251) and rimantadine (B1662185) being notable examples that target the M2 proton channel of the virus, inhibiting its uncoating process. nih.gov

Studies on 3-(2-adamantyl)pyrrolidines have demonstrated potent activity against influenza A virus strains H2N2 and H3N2. The parent N-H compound in this series was found to be several times more active than amantadine. nih.gov Further modifications, such as N-dialkylaminoethyl substitution, have led to the development of potent diamine analogues. researchgate.net

Research on 2-(1-adamantyl)pyrrolidine (B169333) and 2-(1-adamantyl)piperidine also showed that these compounds exhibit anti-influenza A virus activity, with EC50 values that compare favorably to amantadine. semanticscholar.org Specifically, 3-(2-adamantyl)pyrrolidine had a reported EC50 of 0.60 μM. semanticscholar.org Another related compound, adamantanopyrrolidine 16, was found to be four times more active than amantadine and equipotent to rimantadine against influenza A virus. researchgate.net

These findings suggest that the adamantane-pyrrolidine scaffold is a promising framework for the development of novel anti-influenza agents. The mechanism of action is presumed to be similar to other adamantane derivatives, involving the inhibition of the M2 ion channel. nih.gov

Table 1: Antiviral Activity of Adamantane-Pyrrolidine Derivatives against Influenza A Virus

| Compound | Virus Strain | Activity Metric (EC50) | Reference |

| 3-(2-Adamantyl)pyrrolidine | Influenza A | 0.60 μM | semanticscholar.org |

| Adamantanopyrrolidine 16 | Influenza A | 4-fold more active than amantadine | researchgate.net |

Note: Data presented is for structurally related compounds, not this compound.

Trypanocidal Efficacy in Preclinical Models

Although specific data on the trypanocidal efficacy of this compound is not documented, research into related adamantane derivatives has shown promising results against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

One study investigated a series of 1,2-annulated adamantane derivatives. researchgate.net Within this series, an oxazolone (B7731731) derivative (compound 20) showed significant trypanocidal activity against the bloodstream forms of T. brucei. researchgate.net This compound was found to be approximately three times more potent than rimantadine and almost 50-fold more active than amantadine. researchgate.net

Further research on 1-alkyl-2-aminoadamantanes and their guanylhydrazone and thiosemicarbazone derivatives also demonstrated substantial potency against T. brucei. nih.gov The most active compounds in these series illustrated a synergistic effect between the lipophilicity of the C1 side chain and the functionality at the C2 position on the adamantane core. nih.govresearchgate.net For instance, thiazole (B1198619) derivatives bearing a 4-(1-adamantyl)phenyl substituent have been identified as promising candidates for the treatment of T. brucei infections, with some analogues exhibiting IC50 values in the sub-micromolar range. rsc.org

These findings suggest that the adamantane scaffold, particularly when combined with other heterocyclic systems like pyrrolidine or thiazole, is a viable starting point for the design of novel trypanocidal agents.

Table 2: Trypanocidal Activity of Adamantane Derivatives against Trypanosoma brucei

| Compound Class | Key Finding | Reference |

| Adamantane Oxazolone | ~3x more potent than rimantadine | researchgate.net |

| 1-Alkyl-2-aminoadamantanes | Substantially higher potency than amantadine and rimantadine | nih.gov |

| Thiazole derivatives with 4-(1-adamantyl)phenyl | IC50 values in the sub-micromolar range | rsc.org |

Note: Data presented is for structurally related compounds, not this compound.

Gastric Antisecretory Activity

There is no direct evidence for gastric antisecretory activity of this compound. However, a study on a series of phenoxyalkylamines, which included adamantane-pyrrolidine structures, provides some relevant negative data. The compound trans-1-[2[2-[2-(1-adamantyl)vinyl] phenoxy] ethyl]pyrrolidine was found to have no significant anticholinergic, anti-inflammatory, anticonvulsant, sedative, or H1-antihistaminic activity, all of which can be mechanisms related to gastric secretion. nih.gov While this compound differs from the one , it suggests that not all adamantane-pyrrolidine derivatives will possess gastric antisecretory properties.

Other research has focused on different heterocyclic systems, such as pyridazinone derivatives, for their gastric antiulcer and antisecretory activities. researchgate.net

Hypoglycemic Activity

The hypoglycemic potential of this compound has not been specifically reported. However, the adamantane scaffold is present in several approved oral hypoglycemic agents, such as the dipeptidyl peptidase IV (DPP-IV) inhibitors vildagliptin (B1682220) and saxagliptin, used for the treatment of type 2 diabetes. mdpi.comresearchgate.net This has spurred interest in synthesizing and evaluating other adamantane derivatives for similar activities.

Research on N-(1-adamantyl)carbothioamide derivatives has identified compounds with significant hypoglycemic effects in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov Similarly, N-Mannich bases derived from 5-(1-adamantyl)-4-substituted-1,2,4-triazoline-3-thiones have also shown potent, dose-dependent reductions in serum glucose levels in diabetic rat models. mdpi.comresearchgate.net Furthermore, pyrrolidine-based compounds have been extensively studied as DPP-4 inhibitors, indicating that the pyrrolidine moiety can also contribute to antihyperglycemic properties. tandfonline.com

Table 3: Hypoglycemic Activity of Adamantane Derivatives

| Compound Class | Model | Key Finding | Reference |

| N-(1-Adamantyl)carbothioamides | STZ-induced diabetic rats | Significant reduction of serum glucose | nih.gov |

| N-Mannich bases of 5-(1-adamantyl)-1,2,4-triazoles | STZ-induced diabetic rats | Potent, dose-dependent glucose reduction | mdpi.comresearchgate.net |

| 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | Obese Zucker fa/fa rats | Potent antihyperglycemic activity | researchgate.net |

Note: Data presented is for structurally related compounds, not this compound.

Anti-Inflammatory Effects

While there are no specific studies on the anti-inflammatory effects of this compound, both the adamantane and pyrrolidine moieties are found in compounds with known anti-inflammatory activity. nih.gov

Numerous adamantane derivatives have been synthesized and tested for their anti-inflammatory properties. nih.gov For example, certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols produced good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats. nih.gov Reviews of small molecule anti-inflammatory agents have also highlighted adamantyl-containing structures as being of interest. semanticscholar.orgtandfonline.com

On the other hand, a study on trans-1-[2[2-[2-(1-adamantyl)vinyl] phenoxy] ethyl]pyrrolidine reported no significant anti-inflammatory activity, indicating that this property is not universal across all adamantane-pyrrolidine derivatives. nih.gov

Anticonvulsant Activity Assessment

The anticonvulsant potential of this compound has not been directly assessed. However, the pyrrolidine ring is a core structure in several classes of anticonvulsant agents. For instance, N-phenyl and l-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives have been synthesized and tested for their anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests. uj.edu.pl

Furthermore, hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring have shown a broad spectrum of anticonvulsant activity in various seizure models. nih.gov The MES test is a common model for generalized tonic-clonic seizures, and several pyrrolidine-based compounds have shown protective effects in this assay. nih.govresearchgate.net Adamantane derivatives have also been investigated as anticonvulsant agents, with some sulfonamides incorporating adamantyl moieties showing good protection against electrically-induced convulsions in mice. semanticscholar.org

Table 4: Anticonvulsant Activity of Pyrrolidine and Adamantane Derivatives

| Compound Class | Seizure Model | Key Finding | Reference |

| N-aryl 3-phenyl pyrrolidine-2,5-diones | MES, scMet | Anticonvulsant activity observed | uj.edu.pl |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ | Broad spectrum of activity | nih.gov |

| Adamantyl-containing sulfonamides | MES | Good protection against convulsions | semanticscholar.org |

Note: Data presented is for structurally related compounds, not this compound.

Antidepressant-like and Anxiolytic-like Behavioral Evaluations in Animal Models

No studies reporting the evaluation of this compound in established animal models of depression or anxiety were identified. Commonly used assays to screen for such properties include the forced swim test, tail suspension test, open field test, and elevated plus maze. However, no data from these or other relevant tests are available for this specific compound.

Antidepressant-Like Activity Data for this compound

| Animal Model | Key Findings |

|---|---|

| Forced Swim Test | No data available |

Anxiolytic-Like Activity Data for this compound

| Animal Model | Key Findings |

|---|---|

| Elevated Plus Maze | No data available |

Neuropathic Pain Models

There is no available scientific literature detailing the investigation of this compound in preclinical models of neuropathic pain. Such models often involve nerve injury, such as chronic constriction injury or spinal nerve ligation, or chemical induction of neuropathy, to assess the analgesic potential of a compound.

Neuropathic Pain Model Data for this compound

| Animal Model | Key Findings |

|---|---|

| Chronic Constriction Injury | No data available |

| Spinal Nerve Ligation | No data available |

Pharmacological Models for Autistic-like Behavior

No research findings were located concerning the evaluation of this compound in pharmacological or genetic animal models designed to mimic autistic-like behaviors. These models typically assess social interaction, repetitive behaviors, and communication deficits.

Autistic-Like Behavior Model Data for this compound

| Animal Model | Key Findings |

|---|---|

| Three-Chamber Sociability Test | No data available |

| Marble Burying Test | No data available |

Structure Activity Relationship Sar and Structure Efficacy Relationships

Impact of Adamantyl Substitution on Biological Activity

The adamantane (B196018) group is a unique, rigid, and highly lipophilic three-dimensional scaffold that is often incorporated into drug candidates to enhance their interaction with biological targets and improve pharmacokinetic properties. nih.govnih.gov The point of attachment on the adamantane cage is a critical determinant of biological activity. In many antiviral agents, substitution at the 1-position of the adamantane is preferred for optimal efficacy. However, for the chemical class related to 1-(2-Phenyl-2-adamantyl)pyrrolidine, the 2-position substitution is paramount.

Research on structurally analogous 1-(2-aryl-2-adamantyl)piperazines, which have shown significant antiproliferative activity, confirms the viability of the 2-adamantyl scaffold. mdpi.com In these molecules, the bulky adamantyl cage, attached at its secondary carbon, is believed to anchor the compound within a hydrophobic pocket of its biological target. middlebury.eduresearchgate.net The rigidity of the adamantyl group ensures a precise orientation of the attached phenyl and pyrrolidine (B122466) moieties, which is crucial for specific receptor interactions. nih.gov While replacing a flexible phenyl ring with a bulky adamantane group can sometimes be detrimental to activity, in this structural framework, the adamantane moiety is an essential component for the observed biological effects. mdpi.comacs.org The successful antiproliferative profile of analogs with the 2-adamantyl group underscores its importance as a core structural element. middlebury.edu

Influence of Pyrrolidine Ring Substituents on Pharmacological Profile

The pyrrolidine ring serves as a versatile nitrogen-containing heterocycle that is a cornerstone of many pharmacologically active agents. nih.gov While direct SAR data on substituted variants of this compound is not available, studies on analogous piperazine (B1678402) compounds provide critical insights. In the 1-(2-aryl-2-adamantyl)piperazine series, modification of the second nitrogen atom of the piperazine ring was found to be a key modulator of antiproliferative activity. middlebury.edunih.gov This suggests that the nitrogen atom of the pyrrolidine ring in the title compound is a critical point for derivatization to fine-tune the pharmacological profile.

For instance, in the piperazine series, introducing an acetyl group at the distal nitrogen significantly enhanced potency, particularly when combined with modifications to the phenyl ring. middlebury.edunih.gov Conversely, in studies of other adamantane-containing antivirals, such as 3-(2-adamantyl)pyrrolidines, N-alkylation of the pyrrolidine ring was found to significantly decrease activity, likely due to steric hindrance. nih.gov The size of the heterocyclic ring itself is also a determining factor; for some adamantane-based antivirals, the five-membered pyrrolidine ring demonstrated superior activity compared to larger six-membered (piperidine) or seven-membered (azepine) rings. These findings collectively indicate that the nature of substitution on the pyrrolidine nitrogen—or the lack thereof—is a crucial factor in determining the ultimate biological activity and efficacy of this class of compounds.

Role of Phenyl Moiety Variations in Target Interaction

The phenyl group attached to the C2 position of the adamantane cage plays a pivotal role in the molecule's interaction with its biological target, often through aromatic or hydrophobic interactions. Variations in the substitution pattern on this phenyl ring can significantly alter binding affinity and biological activity. tandfonline.comrsc.org

Detailed research on the analogous 1-(2-aryl-2-adamantyl)piperazine series provides a clear blueprint for understanding these effects. middlebury.edunih.govresearchgate.net The parent analog, with an unsubstituted phenyl ring, demonstrated significant antiproliferative activity against HeLa and MDA-MB-231 cancer cell lines. middlebury.edunih.gov However, the introduction of substituents onto the phenyl ring was shown to modulate this activity.

Table 1: Antiproliferative Activity of 1-(2-Aryl-2-adamantyl)piperazine Analogs

Stereochemical Effects on Activity and Selectivity

The structure of this compound contains a chiral center at the C2 carbon of the adamantane ring, where the phenyl and pyrrolidine groups are attached. Consequently, the compound can exist as a racemic mixture of two enantiomers. In medicinal chemistry, it is a well-established principle that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and selectivities due to the stereospecific nature of biological receptors.

While specific studies separating and testing the enantiomers of this compound have not been reported, the critical role of stereochemistry is evident in analogous systems. For example, in a series of potent µ-opioid receptor agonists with a piperidine (B6355638) core, the (3R, 4S)-enantiomer was found to be orders of magnitude more potent than its (3S, 4R)-counterpart, demonstrating a strict stereochemical requirement for receptor binding. nih.gov Similarly, for 1,3,4-trisubstituted pyrrolidine antagonists of the CCR5 receptor, biological activity was highly dependent on the absolute stereochemistry of the pyrrolidine ring. researchgate.net Even in rimantadine (B1662185), a simpler adamantane derivative with a single stereocenter, minor stereoelectronic changes have a profound impact on its antiviral activity. nih.gov

Therefore, it is highly probable that the two enantiomers of this compound would display distinct pharmacological profiles. The spatial arrangement of the phenyl ring, adamantyl cage, and pyrrolidine nitrogen relative to each other would dictate the efficiency of binding to a specific target, making stereoselective synthesis and testing an essential step in the development of this compound class.

Pharmacophore Elucidation and Essential Structural Elements

Based on the structure-activity relationships observed in closely related analogs, a pharmacophore model for the this compound scaffold can be proposed. This model identifies the essential structural features required for biological activity, particularly the antiproliferative effects seen in the piperazine series. middlebury.edumdpi.com

Essential Structural Elements:

The 2-Adamantyl Group: This bulky, lipophilic moiety acts as a hydrophobic anchor. Its rigid structure is crucial for orienting the other functional groups correctly within a target's binding site. The attachment at the C2 position is a defining feature of this chemical series.

The C2-Attached Phenyl Ring: This aromatic group is critical for activity, likely participating in hydrophobic or π-stacking interactions with the target protein. Its para-position is a key point for substitution to modulate electronic properties and enhance potency. middlebury.edu

The C2-Attached Pyrrolidine Ring: The nitrogen heterocycle provides a crucial point of interaction and a vector for further chemical modification. The nitrogen atom can act as a hydrogen bond acceptor or a base, and its substitution status (substituted or unsubstituted) is a major determinant of the pharmacological profile.

Proposed Pharmacophore Model:

A large hydrophobic feature corresponding to the adamantane cage.

An aromatic ring feature representing the phenyl group.

A hydrogen bond acceptor/donor site located on the pyrrolidine nitrogen.

A defined three-dimensional spatial relationship between these three core elements, enforced by the tetrahedral carbon at the C2 position of the adamantane.

The combination of a bulky hydrophobic group, an aromatic ring, and a nitrogenous heterocycle connected at a single stereocenter constitutes a promising structural motif for developing new therapeutic agents. middlebury.eduresearchgate.net

Table of Mentioned Compounds

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Novel Molecular Targets and Mechanisms of Action

While the precise molecular targets of 1-(2-Phenyl-2-adamantyl)pyrrolidine are not fully characterized, the known pharmacology of its constituent moieties provides a rational basis for future investigations. Adamantane (B196018) derivatives like memantine (B1676192) and amantadine (B194251) are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists. Other related adamantane structures exhibit significant binding affinity for sigma-receptors (σR). nih.gov Therefore, a primary avenue of research should be the systematic screening of this compound against a panel of central nervous system (CNS) targets.

Key research objectives should include:

Receptor Binding Assays: Quantitative analysis of binding affinities for NMDA receptor subtypes, as well as sigma-1 (σ1) and sigma-2 (σ2) receptors. This will determine if the compound retains, and potentially modifies, the activities of simpler aminoadamantanes.

Ion Channel Modulation: Investigation of its effects on voltage-gated calcium channels (VGCC), as dual inhibition of NMDA receptors and VGCCs is a potential strategy for neuroprotection.

Enzyme Inhibition Profiling: Screening against a broad panel of enzymes, including those implicated in neurodegeneration or cancer, such as histone deacetylases (HDACs) or sphingosine (B13886) kinase, which are targets for other adamantane-based molecules. nih.gov

Viral Protein Interactions: Given the legacy of amantadine as an antiviral, exploring interactions with viral targets, particularly ion channels of resistant viral strains, is warranted. nih.govnih.gov

Design and Synthesis of Optimized Derivatives with Enhanced Specificity

Building upon a core scaffold, a systematic medicinal chemistry campaign is essential to optimize potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple points for chemical modification. mdpi.commdpi.com Future synthetic strategies should focus on generating a library of derivatives to establish clear structure-activity relationships (SAR).

Key synthetic approaches could include:

Phenyl Ring Substitution: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring can modulate electronic properties and create new interactions with target proteins. Halogenation, for instance, can enhance binding affinity or alter metabolic stability.

Pyrrolidine (B122466) Ring Functionalization: The pyrrolidine nitrogen can be substituted with various alkyl or aryl groups to fine-tune basicity and steric bulk. Furthermore, stereoselective synthesis could be employed to resolve enantiomers, as the biological activity of chiral pyrrolidine-containing drugs is often stereospecific. nih.gov

Adamantane Cage Modification: While more synthetically challenging, functionalization of the adamantane cage itself could orient substituents into novel binding pockets.

Linker Modification: Although the core structure is compact, exploring the introduction of short linkers between the adamantane and pyrrolidine moieties could optimize the spatial relationship between these key pharmacophores.

| Modification Site | Synthetic Strategy | Potential Therapeutic Enhancement |

|---|---|---|

| Phenyl Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Improved target binding affinity and selectivity; altered metabolic profile. |

| Pyrrolidine Nitrogen | N-alkylation or N-arylation | Modulation of basicity (pKa), solubility, and cell permeability. |

| Pyrrolidine Ring | Use of chiral precursors (e.g., proline derivatives) | Isolation of stereoisomers to identify the most active and least toxic enantiomer. |

| Adamantane Core | C-H functionalization at other positions | Introduction of new vectors for target interaction; enhanced specificity. |

Development of Advanced Preclinical Models for Efficacy Assessment

The successful translation of a drug candidate from preclinical studies to clinical trials is often hindered by the limitations of conventional disease models. nih.govacs.org For a compound like this compound with potential applications in complex multifactorial diseases, employing advanced and more predictive preclinical models is crucial.

Future preclinical assessments should incorporate:

Human iPSC-Derived Models: Utilizing induced pluripotent stem cells (iPSCs) from patients with neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) to generate human neurons and glial cells. mdpi.com These "disease-in-a-dish" models offer a patient-specific genetic background to test for neuroprotective or restorative effects. nih.gov

Organoid Cultures: Three-dimensional brain organoids that recapitulate aspects of human brain development and cytoarchitecture can provide more complex insights into the compound's effects on neural networks and disease-related pathologies like amyloid plaque formation.

Transgenic Animal Models: For in vivo studies, moving beyond simple rodent models to validated transgenic models that express human disease-causing genes (e.g., 5XFAD mice for Alzheimer's disease) is essential for evaluating efficacy in a more pathologically relevant context. nih.gov

Patient-Derived Xenografts (PDX): If anticancer activity is pursued, PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, offer a more predictive assessment of therapeutic response than traditional cell line xenografts.

| Preclinical Model | Therapeutic Area | Key Advantages |

|---|---|---|

| iPSC-Derived Neurons | Neurodegenerative Diseases | Human-specific genetics; allows for patient-stratified drug screening. mdpi.com |

| Brain Organoids | CNS Disorders | Models complex cell-cell interactions and developmental processes. |

| Transgenic Mice (e.g., 5XFAD) | Alzheimer's Disease | In vivo assessment of effects on cognition and established pathology. nih.gov |

| Patient-Derived Xenografts (PDX) | Oncology | Preserves original tumor heterogeneity and predicts clinical outcomes better. |

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex diseases driven by multiple pathological pathways. nih.gov Polypharmacology, where a single molecule is designed to interact with multiple targets, is an increasingly attractive strategy, particularly for CNS disorders. frontiersin.org The hybrid nature of this compound makes it an ideal candidate for such an approach.

Future research should deliberately explore its multi-target profile by:

Investigating Target Synergy: Identifying if the compound can simultaneously modulate multiple targets in a way that produces a synergistic therapeutic effect. For example, combined NMDA receptor antagonism and sigma-1 receptor agonism could offer both neuroprotection and anti-neuroinflammatory effects relevant to Alzheimer's or Parkinson's disease.

Designing Dual-Action Ligands: Systematically optimizing derivatives to enhance affinity for two or more distinct, disease-relevant targets. This could involve creating a molecule that inhibits both an enzyme and a receptor involved in a specific pathology.

Systems Biology Approaches: Using computational and systems biology tools to predict off-target effects and identify potential beneficial multi-target interactions that would not be discovered through traditional linear screening.

Application in Emerging Therapeutic Areas

While the most apparent applications for an adamantane-based CNS-active compound are in neurodegeneration, the versatility of the scaffold invites exploration into other therapeutic areas. mdpi.com The documented activities of adamantane derivatives span a wide range, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govsciprofiles.com

Future translational perspectives should include preclinical proof-of-concept studies in:

Oncology: Evaluating the antiproliferative activity of this compound and its derivatives against a panel of human cancer cell lines, followed by in vivo studies in relevant models like PDX. nih.govresearchgate.net Targets could include tyrosine kinases or DNA polymerases, which are inhibited by other adamantane-containing anticancer agents. nih.gov

Neuropathic Pain: Given that some adamantane phenylalkylamines show analgesic properties and sigma-receptor ligands are implicated in pain modulation, this compound should be assessed in preclinical models of neuropathic pain. nih.gov

Inflammatory Disorders: The adamantane nucleus is present in compounds that can control neuroinflammation pathways. nih.gov Its potential to modulate inflammatory responses could be explored in models of diseases like multiple sclerosis or diabetes-related cognitive impairment. nih.gov

Resistant Viral Infections: Developing derivatives that can overcome the resistance mechanisms that have rendered amantadine largely obsolete for treating influenza A. mdpi.com

By pursuing these integrated research directions, the full therapeutic potential of the this compound scaffold can be systematically explored, paving the way for the development of novel and effective treatments for complex human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.